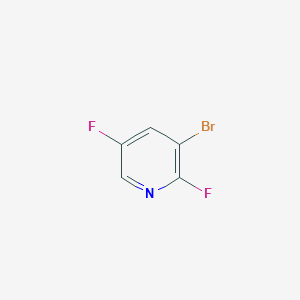

3-Bromo-2,5-difluoropyridine

Vue d'ensemble

Description

3-Bromo-2,5-difluoropyridine is a chemical compound with the molecular formula C5H2BrF2N . It has a molecular weight of 193.98 . It is typically stored at temperatures between 2-8°C in an inert atmosphere .

Synthesis Analysis

The synthesis of 3-Bromo-2,5-difluoropyridine involves several steps. One method involves the reaction of 3-bromo-5-fluoropyridin-2-ylamine with sodium nitrite in a hydrofluoric acid/pyridine mixture . The reaction is carried out at -10°C and then heated to 50°C for 1 hour .Molecular Structure Analysis

The InChI code for 3-Bromo-2,5-difluoropyridine is 1S/C5H2BrF2N/c6-4-1-3(7)2-9-5(4)8/h1-2H . The InChI key is SCRAIOJQLNXLKL-UHFFFAOYSA-N .Chemical Reactions Analysis

Fluoropyridines, such as 3-Bromo-2,5-difluoropyridine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical And Chemical Properties Analysis

3-Bromo-2,5-difluoropyridine has a density of 1.8±0.1 g/cm3 . It has a boiling point of 162.7±35.0 °C at 760 mmHg . The flash point is 52.2±25.9 °C .Applications De Recherche Scientifique

Spectroscopic and Computational Studies

- Spectroscopic Characterization : 3-Bromo-2,5-difluoropyridine and similar compounds have been characterized using spectroscopic techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. This helps in understanding their structural and chemical properties (Vural & Kara, 2017).

- Density Functional Theory (DFT) Analysis : DFT is used for studying the geometric structure, vibrational frequencies, and chemical shift values of such compounds. It aids in predicting their chemical behavior and interactions (Ghiasuddin et al., 2018).

Chemical Synthesis and Modification

- Carbon-Carbon Coupling : 3-Bromo-2,5-difluoropyridine is used in carbon-carbon coupling reactions, a key process in organic chemistry for creating complex molecules. This is vital for synthesizing novel pyridine derivatives with potential bioactivity (Ghiasuddin et al., 2018).

- Synthesis of Pyridine Derivatives : It serves as a starting material for synthesizing various pyridine-based derivatives through processes like Suzuki cross-coupling reactions. These derivatives have applications in pharmaceuticals and materials science (Ahmad et al., 2017).

Biological and Pharmacological Research

- Antimicrobial and Anticancer Activities : Derivatives of 3-Bromo-2,5-difluoropyridine have been tested for their antimicrobial and anticancer activities. This is crucial for the development of new therapeutic agents (Shelke et al., 2017).

Material Science and Nanotechnology

- Nonlinear Optical Properties : The nonlinear optical (NLO) properties of compounds like 3-Bromo-2,5-difluoropyridine are studied for potential applications in photonics and optoelectronics. NLO materials are important for developing advanced technological devices (Ghiasuddin et al., 2018).

Safety And Hazards

The safety information for 3-Bromo-2,5-difluoropyridine includes hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .

Orientations Futures

Fluoropyridines, including 3-Bromo-2,5-difluoropyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have potential applications in various fields, including as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to the high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .

Propriétés

IUPAC Name |

3-bromo-2,5-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF2N/c6-4-1-3(7)2-9-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRAIOJQLNXLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562094 | |

| Record name | 3-Bromo-2,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,5-difluoropyridine | |

CAS RN |

1211331-43-9 | |

| Record name | 3-Bromo-2,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

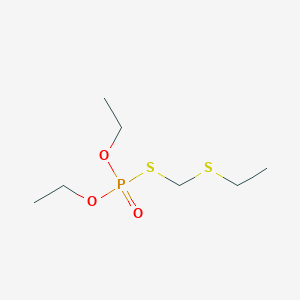

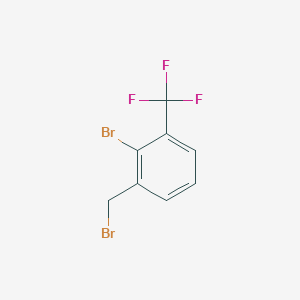

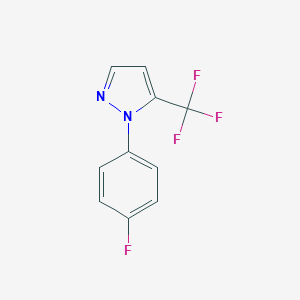

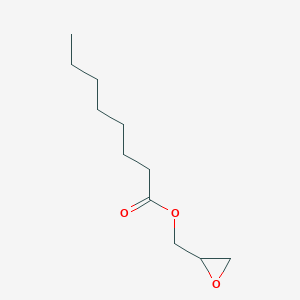

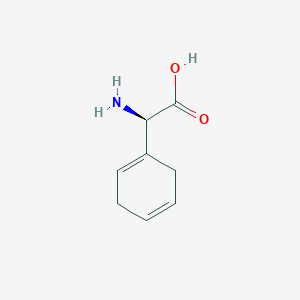

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.